molecular formula C13H22ClN B13498599 (3-Methylbutyl)(1-phenylethyl)amine hydrochloride

(3-Methylbutyl)(1-phenylethyl)amine hydrochloride

Katalognummer: B13498599
Molekulargewicht: 227.77 g/mol
InChI-Schlüssel: QGPPRLDPVACLHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methylbutyl)(1-phenylethyl)amine hydrochloride is a chemical compound with the molecular formula C13H21N·HCl and a molecular weight of 227.78 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of (3-Methylbutyl)(1-phenylethyl)amine hydrochloride typically involves the reaction of 3-methylbutylamine with 1-phenylethylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

(3-Methylbutyl)(1-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(3-Methylbutyl)(1-phenylethyl)amine hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (3-Methylbutyl)(1-phenylethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Vergleich Mit ähnlichen Verbindungen

(3-Methylbutyl)(1-phenylethyl)amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C13H22ClN

Molekulargewicht

227.77 g/mol

IUPAC-Name

3-methyl-N-(1-phenylethyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-11(2)9-10-14-12(3)13-7-5-4-6-8-13;/h4-8,11-12,14H,9-10H2,1-3H3;1H

InChI-Schlüssel

QGPPRLDPVACLHN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCNC(C)C1=CC=CC=C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.